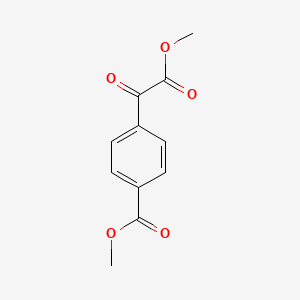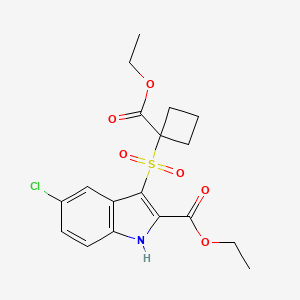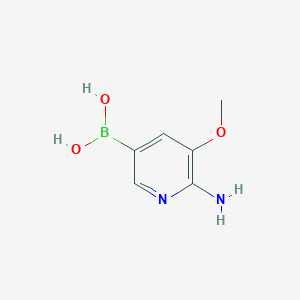
(6-Amino-5-methoxypyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Amino-5-methoxypyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5-methoxypyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid derivative in good yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry techniques are often employed to enhance the efficiency and scalability of the process . These methods allow for the precise control of reaction parameters, leading to consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
(6-Amino-5-methoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds by coupling the boronic acid with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or aryl-heteroatom compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(6-Amino-5-methoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Amino-5-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In Chan-Lam coupling, the boronic acid undergoes oxidative addition to the copper catalyst, followed by reductive elimination to form the carbon-heteroatom bond .
Comparación Con Compuestos Similares
Similar Compounds
(5-Methoxypyridin-3-yl)boronic acid: Similar structure but lacks the amino group.
6-Methoxy-3-pyridinylboronic acid: Similar structure but lacks the amino group.
6-Amino-5-methoxypyridine-3-boronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
(6-Amino-5-methoxypyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C6H9BN2O3 |
|---|---|
Peso molecular |
167.96 g/mol |
Nombre IUPAC |
(6-amino-5-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3,(H2,8,9) |
Clave InChI |
AQWNUXXOORESKN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)N)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


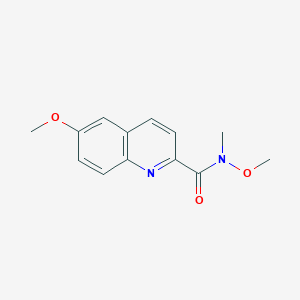
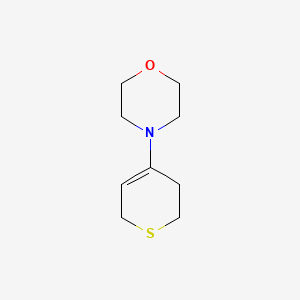
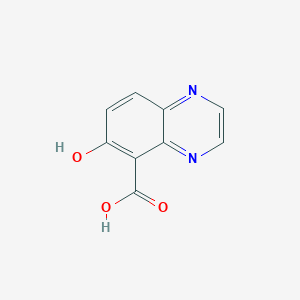
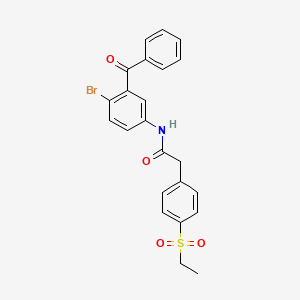



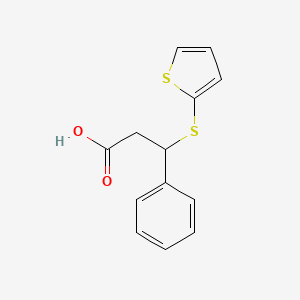

![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)

